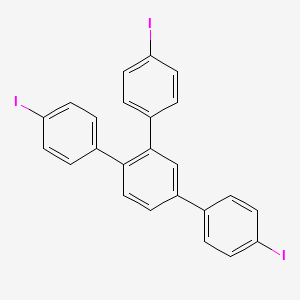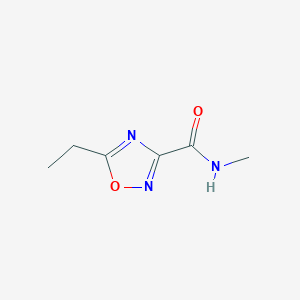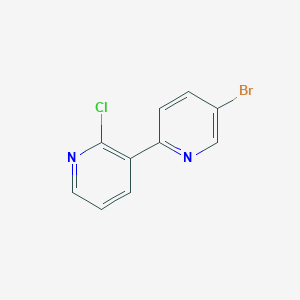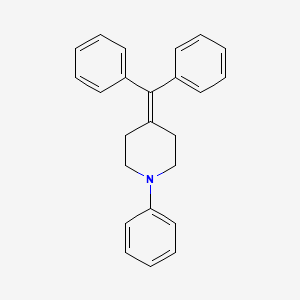
1,2,4-Tris(4-iodophenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Tris(4-iodophenyl)benzene is an organic compound characterized by a benzene core substituted with three iodophenyl groups at the 1, 2, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Tris(4-iodophenyl)benzene can be synthesized through the iodination of 1,2,4-triphenylbenzene. The iodination process typically involves the use of hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) in the presence of iodine and chloroform at room temperature . This method avoids the use of strong acids or potentially explosive reagents, making it a safer and more efficient approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1,2,4-Tris(4-iodophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,2,4-Tris(4-azidophenyl)benzene, while a Suzuki-Miyaura coupling reaction could produce a variety of biaryl compounds.
科学研究应用
1,2,4-Tris(4-iodophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex polyaromatic compounds and molecular propellers.
Medicine: Research into its use as a precursor for pharmaceuticals and diagnostic agents.
作用机制
The mechanism of action of 1,2,4-Tris(4-iodophenyl)benzene in its various applications involves its ability to form stable halogen bonds. These bonds are primarily electrostatic interactions between the iodine atoms and electron-rich regions of neighboring molecules . This property is exploited in the self-assembly of supramolecular structures and the formation of porous nanoarchitectures .
相似化合物的比较
1,2,4-Tris(4-iodophenyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-iodophenyl)benzene: Similar structure but different substitution pattern, leading to distinct self-assembly behaviors.
1,3,5-Tris(4-bromophenyl)benzene: Bromine atoms instead of iodine, resulting in different reactivity and bonding properties.
2,4,6-Tris(4-iodophenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene core, affecting its electronic properties and applications.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
918342-67-3 |
|---|---|
分子式 |
C24H15I3 |
分子量 |
684.1 g/mol |
IUPAC 名称 |
1,2,4-tris(4-iodophenyl)benzene |
InChI |
InChI=1S/C24H15I3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H |
InChI 键 |
CPWGUVADFCKPAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)

![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)




